3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and an indole moiety
Mechanism of Action
Target of Action
The compound “3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide” contains an indole nucleus, which is found in many bioactive compounds . Compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the compound may have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxyethyl Group: The indole derivative is then alkylated with an appropriate halohydrin (e.g., 2-chloroethanol) to introduce the hydroxyethyl group.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the indole derivative to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The difluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoro-N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole ring.
3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
3,4-Difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the difluorobenzamide and the hydroxyethyl-indole moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds
Properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-22-10-13(12-4-2-3-5-16(12)22)17(23)9-21-18(24)11-6-7-14(19)15(20)8-11/h2-8,10,17,23H,9H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGKTBULZRKCNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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